Cas no 496765-32-3 (Quinoxalin-5-ylmethanol)
Quinoxalin-5-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- Quinoxalin-5-ylmethanol
- 5-Quinoxalinemethanol
- 496765-32-3
- DTXSID00669217
- (Quinoxalin-5-yl)methanol
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- MDL: MFCD16170467
- Inchi: 1S/C9H8N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-5,12H,6H2
- InChI Key: BXNLRCMBAYPSIL-UHFFFAOYSA-N
- SMILES: OCC1=CC=CC2C1=NC=CN=2
Computed Properties
- Exact Mass: 160.064
- Monoisotopic Mass: 160.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46A^2
Quinoxalin-5-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038812-1g |
Quinoxalin-5-ylmethanol |
496765-32-3 | 95% | 1g |
$483.48 | 2023-09-01 | |
| Chemenu | CM141756-1g |
quinoxalin-5-ylmethanol |
496765-32-3 | 95% | 1g |
$549 | 2021-08-05 | |
| Chemenu | CM141756-1g |
quinoxalin-5-ylmethanol |
496765-32-3 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804592-1g |
Quinoxalin-5-ylmethanol |
496765-32-3 | 98% | 1g |
¥4924.00 | 2024-05-11 | |
| Ambeed | A637211-1g |
Quinoxalin-5-ylmethanol |
496765-32-3 | 95+% | 1g |
$469.0 | 2025-04-19 |
Quinoxalin-5-ylmethanol Suppliers
Quinoxalin-5-ylmethanol Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Quinoxalin-5-ylmethanol
Quinoxalin-5-ylmethanol: A Comprehensive Overview
Quinoxalin-5-ylmethanol, also known by its CAS number 496765-32-3, is a compound of significant interest in the fields of organic chemistry and materials science. This molecule, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug discovery, electronic materials, and environmental chemistry. In this article, we delve into the latest research findings and explore the multifaceted nature of Quinoxalin-5-ylmethanol.
The structure of Quinoxalin-5-ylmethanol consists of a quinoxaline ring system with a hydroxymethyl group attached at the 5-position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its role as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties, including high surface area, tunable porosity, and selective adsorption capabilities, which are highly desirable in catalysis and gas storage applications.
In the realm of drug discovery, Quinoxalin-5-ylmethanol has been explored for its potential as a lead compound in the development of novel therapeutic agents. Researchers have investigated its ability to modulate key biological targets, such as protein kinases and enzymes involved in metabolic pathways. Notably, recent findings suggest that derivatives of Quinoxalin-5-ylmethanol may exhibit anti-inflammatory and antioxidant activities, opening new avenues for pharmacological research.
The synthesis of Quinoxalin-5-ylmethanol has also been a focal point of recent studies. Traditional methods involve multi-step reactions with varying yields, but advancements in catalytic chemistry have enabled more efficient routes. For instance, the use of transition metal catalysts has facilitated the direct coupling of quinoxaline derivatives with alcohols under mild conditions. These improvements not only enhance the scalability of production but also pave the way for large-scale applications in industry.
Another area where Quinoxalin-5-ylmethanol has shown promise is in environmental chemistry. Its ability to act as a reducing agent in various chemical transformations has been leveraged for waste treatment and pollution control. Recent experiments demonstrate that it can effectively reduce heavy metal ions in aqueous solutions, offering a sustainable approach to water purification.
Furthermore, the optical properties of Quinoxalin-5-ylmethanol have drawn interest in optoelectronics. Its conjugated π-system allows for strong absorption in the visible region, making it a candidate for dye-sensitized solar cells (DSSCs). Preliminary studies indicate that incorporating this compound into DSSC architectures can enhance light harvesting efficiency and overall device performance.
In conclusion, Quinoxalin-5-ylmethanol stands out as a versatile compound with diverse applications across multiple disciplines. From materials science to pharmacology and environmental chemistry, its unique properties continue to inspire innovative research directions. As advancements in synthetic methodologies and characterization techniques unfold, we can expect even more groundbreaking discoveries related to this fascinating molecule.
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